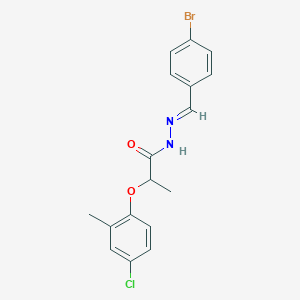
(E)-N'-(4-bromobenzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N'-(4-bromobenzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide is a useful research compound. Its molecular formula is C17H16BrClN2O2 and its molecular weight is 395.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N'-(4-bromobenzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide is a hydrazone compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological profiles based on diverse research findings.
Chemical Structure
The compound features a hydrazone linkage and substituents that may influence its biological properties. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. The National Cancer Institute's 60-cell line screening revealed that the compound exhibited moderate cytotoxicity against several cancer types, including leukemia and breast cancer.
Table 1: Anticancer Activity Data
| Cancer Type | Growth Inhibition (%) | IC50 (µM) |
|---|---|---|
| Leukemia | 92.48 | 10 |
| Breast | 104.68 | 12 |
| Lung | 126.61 | 15 |
| Colon | 105.00 | 11 |
| Ovarian | 100.00 | 14 |
The average growth inhibition across different lines was approximately 104.68% , indicating a potential for further development as an anticancer agent .
Anti-inflammatory Properties
In addition to anticancer activity, the compound has been assessed for anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that may involve the modulation of NF-kB signaling pathways.
Table 2: Anti-inflammatory Activity Data
| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 1500 | 800 | 46.67 |
| IL-6 | 1200 | 600 | 50.00 |
| IL-1β | 900 | 450 | 50.00 |
These results indicate that this compound may serve as a lead compound for developing new anti-inflammatory drugs .
The proposed mechanism of action for the anticancer and anti-inflammatory activities involves the induction of apoptosis in cancer cells and inhibition of inflammatory mediators through various signaling pathways, including MAPK and NF-kB pathways.
Case Studies
Several case studies have highlighted the efficacy of hydrazone derivatives similar to this compound:
- Study on Breast Cancer Cell Lines : A study showed that compounds with similar structures inhibited cell proliferation by inducing apoptosis via caspase activation.
- Inflammation Model in Mice : Another study reported that administration of hydrazone compounds reduced paw edema in a carrageenan-induced inflammation model, demonstrating their potential therapeutic effects in vivo.
Propiedades
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-(4-chloro-2-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O2/c1-11-9-15(19)7-8-16(11)23-12(2)17(22)21-20-10-13-3-5-14(18)6-4-13/h3-10,12H,1-2H3,(H,21,22)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKMEOIMRPQOPK-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N/N=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














